
(3β)-Allopregnanolone 3-β-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allopregnanolone, also known as 3α-hydroxy-5α-pregnan-20-one, is a neurosteroid derived from progesterone, synthesized in the central nervous system and other parts of the body. It acts as a potent allosteric modulator of the γ-aminobutyric acid (GABA) type A receptors, influencing neuronal excitability and displaying various physiological and neuroprotective effects. This neurosteroid has been implicated in the modulation of mood, cognition, and neurogenesis, and its dysregulation is associated with several neuropsychiatric disorders (Paul, Pinna, & Guidotti, 2020).
Synthesis Analysis
Allopregnanolone synthesis in the brain involves the conversion of cholesterol into pregnenolone, which is then converted into progesterone. Progesterone is further metabolized into 5α-dihydroprogesterone by 5α-reductase, and finally into allopregnanolone by 3α-hydroxysteroid dehydrogenase. This pathway highlights the neurosteroid's role in modulating GABAergic transmission and its potential impact on mood and cognition (Liang & Rasmusson, 2018).
Molecular Structure Analysis
Allopregnanolone's structure is characterized by a pregnane backbone with hydroxyl groups at the 3α and 20 positions, contributing to its high affinity for GABAA receptors and its potent neuroactive properties. The molecular configuration of allopregnanolone enables its interaction with GABAA receptors, enhancing inhibitory neurotransmission and exerting anxiolytic, anticonvulsant, and neuroprotective effects (Zamora-Sánchez & Camacho-Arroyo, 2022).
Chemical Reactions and Properties
Allopregnanolone's chemical properties, such as its hydrophobic nature and ability to cross the blood-brain barrier, underpin its physiological roles and therapeutic potential. Its interaction with GABAA receptors leads to increased chloride ion influx, resulting in the hyperpolarization of neurons and decreased neuronal excitability. This mechanism is central to its effects on mood, anxiety, and seizure susceptibility (Pinna et al., 2000).
Physical Properties Analysis
The physical properties of allopregnanolone, including its solubility in lipid environments and its stability, play critical roles in its distribution within the central nervous system and its pharmacokinetic profile. These properties facilitate its ability to modulate neuronal function rapidly and transiently, underlying its potential as a therapeutic agent for neuropsychiatric disorders (Schüle, Nothdurfter, & Rupprecht, 2014).
Chemical Properties Analysis
Allopregnanolone's chemical properties, such as its affinity for GABAA receptors and its potency as a positive allosteric modulator, are central to its biological effects. Its ability to modulate GABAergic neurotransmission highlights its significance in research aimed at understanding the molecular basis of mood disorders and developing therapeutic interventions. The neurosteroid's impact on GABAA receptor function suggests potential applications in treating conditions associated with GABAergic dysregulation (Chen et al., 2021).
Wissenschaftliche Forschungsanwendungen
Neuroprotection and Neuroregeneration : Allopregnanolone analogs show promise in neuroprotection and the stimulation of neural cell proliferation. These compounds exhibit higher efficiency and specificity compared to natural allopregnanolone, particularly in preventing amyloid beta-induced cell death and enhancing proliferation in neural stem cell cultures (Karout et al., 2016).
Alzheimer's Disease : Studies demonstrate that allopregnanolone promotes regeneration and reduces amyloid-beta burden in Alzheimer's disease models. It has shown efficacy in increasing the survival of newly generated neurons and reducing Alzheimer's pathology (Chen et al., 2011).
GABA Receptor Modulation : Allopregnanolone and its derivatives are potent modulators of the GABAA receptors, impacting neuronal excitability and showing potential as anesthetics, anti-epileptics, and anti-depressants (Jayakar et al., 2020).
Stress and Neuropsychiatric Disorders : The role of allopregnanolone in stress and related disorders like anxiety, panic, and depression has been highlighted, suggesting its potential therapeutic use in these conditions (Bali & Jaggi, 2014).
Ovarian Morphophysiology and Steroidogenesis : Allopregnanolone influences ovarian steroidogenesis and morphology, indicating its role in reproductive function and stress situations (Pelegrina et al., 2016).
Therapeutic Development for Neurological Disorders : Allopregnanolone shows therapeutic promise for various neurological conditions, including Alzheimer's, Parkinson's, and traumatic brain injury. Tailoring its dose and regimen to specific diseases is crucial for its effective application (Irwin et al., 2014).
Depression and Anxiety : Allopregnanolone's role in depression and anxiety involves modulation of GABAergic mechanisms and neurogenesis, suggesting its therapeutic potential in mood disorders (Schüle et al., 2014).
Cancer Research : Recent studies indicate that allopregnanolone may influence the progression of various types of cancer, such as breast, ovarian, and glioblastoma (Zamora-Sánchez & Camacho-Arroyo, 2022).
Zukünftige Richtungen
The study of 3α-THP has indicated that low physiological concentrations of this metabolite induce the progression of several types of cancer, such as breast, ovarian, and glioblastoma, while high concentrations inhibit it . Therefore, synthetic analogues or a different therapeutic strategy able to increase allopregnanolone levels have been proposed to overcome any pharmacokinetic issues .
Eigenschaften
CAS-Nummer |
31300-87-5 |
|---|---|
Produktname |
(3β)-Allopregnanolone 3-β-D-Glucuronide |
Molekularformel |
C₂₇H₄₂O₈ |
Molekulargewicht |
494.62 |
Synonyme |
(3β,5α)-20-Oxopregnan-3-yl β-D-Glucopyranosiduronic Acid; 20-Oxo-5α-pregnan-3β-yl β-D-Glucopyranosiduronic Acid; 20-Oxo-5α-pregnan-3β-yl Glucosiduronic Acid; 3β-Hydroxy-5α-pregnan-20-one Glucuronide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



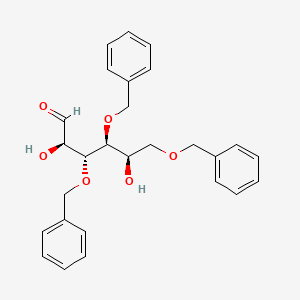
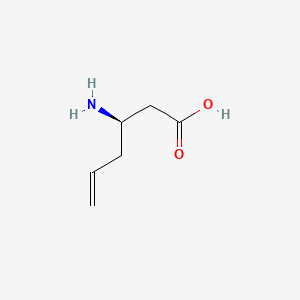
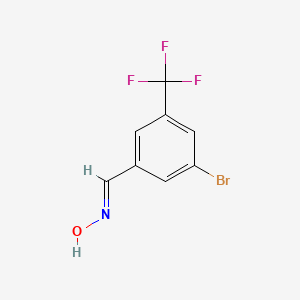
![5-[4-(Methylsulfanyl)phenyl]-2-pyridinamine](/img/structure/B1145926.png)
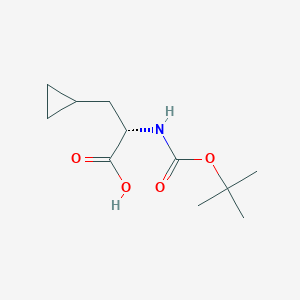
![3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide](/img/structure/B1145928.png)
![S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1145931.png)
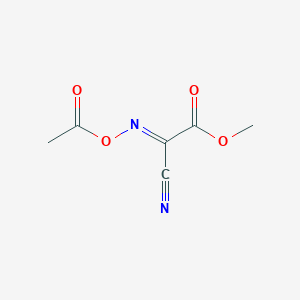
![3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide](/img/structure/B1145936.png)